molecular formula C7H5Br2FO B1409961 3,4-Dibromo-2-fluorobenzyl alcohol CAS No. 1805123-04-9

3,4-Dibromo-2-fluorobenzyl alcohol

Cat. No.: B1409961
CAS No.: 1805123-04-9
M. Wt: 283.92 g/mol
InChI Key: SMAUGIHYWXSROM-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzyl alcohol is a high-value, multi-halogenated synthetic building block of significant interest in advanced chemical research and development. Its structure, featuring both bromine substituents and a fluorine atom on the benzyl ring, makes it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry. Researchers can utilize the benzyl alcohol group for further functionalization, for instance, through Mitsunobu reactions to create O-alkylhydroxylamine derivatives, which have been explored as potent inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The bromine atoms offer excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse aromatic and alkyl groups onto the core structure. This compound is closely related to other documented benzyl alcohols used in the synthesis of PET imaging agents . As a standard practice, the synthesis of such benzylic alcohols can be achieved through the reduction of the corresponding aldehyde using reagents like sodium borohydride . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly for laboratory research use and is not classified as a medicinal product. Handle with care in a well-ventilated environment, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dibromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUGIHYWXSROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exhaustive Methodologies for the Chemical Synthesis of 3,4 Dibromo 2 Fluorobenzyl Alcohol

Retrosynthetic Analysis of 3,4-Dibromo-2-fluorobenzyl alcohol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.com This process involves breaking bonds and converting functional groups to identify plausible synthetic precursors.

Identification of Key Disconnections and Precursors

The primary retrosynthetic disconnection for this compound involves the functional group interconversion of the primary alcohol to a more stable and synthetically accessible functional group, such as an aldehyde or a carboxylic acid. A subsequent key disconnection is the C-Br bonds, leading to a simpler fluorinated aromatic precursor.

A logical retrosynthetic pathway for this compound is as follows:

Functional Group Interconversion (FGI): The benzyl (B1604629) alcohol can be retrosynthetically derived from its corresponding aldehyde, 3,4-Dibromo-2-fluorobenzaldehyde (1) . This transformation in the forward direction would involve the reduction of the aldehyde. ugm.ac.idlibretexts.org

C-Br Disconnection: The two bromine atoms on the aromatic ring of 1 can be disconnected to identify a precursor that can undergo electrophilic bromination. A plausible precursor is 2-fluorobenzaldehyde (B47322) . However, direct dibromination of 2-fluorobenzaldehyde can be challenging due to the directing effects of the fluorine and aldehyde groups and potential oxidation of the aldehyde. researchgate.net

Alternative Precursor Strategy: A more robust retrosynthetic approach starts from a simpler, commercially available feedstock like 2-fluorotoluene (B1218778) (2) . nih.gov The synthesis can then proceed through the following key intermediates:

3,4-Dibromo-2-fluorotoluene (3): This intermediate can be obtained by the direct dibromination of 2-fluorotoluene.

3,4-Dibromo-2-fluorobenzaldehyde (1): This aldehyde can be synthesized via the oxidation of the methyl group of 3 .

This compound (Target Molecule): The final step would be the reduction of the aldehyde 1 .

This analysis identifies 2-fluorotoluene as a viable and commercially available starting material for a multi-step synthesis.

Strategic Planning for Stereocontrol in Related Chiral Analogues (if applicable)

The target molecule, this compound, is achiral as it does not possess a stereocenter. Consequently, strategic planning for stereocontrol is not applicable to its synthesis. Should a chiral analogue be desired, for instance, through the introduction of a stereogenic center at the benzylic carbon via substitution, asymmetric synthesis methodologies would be required. However, based on the available literature, no such chiral analogues or their stereocontrolled synthesis have been reported.

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to obtain this compound. These approaches primarily revolve around the functionalization of a fluorinated aromatic precursor.

Multi-Step Synthetic Sequences from Commercially Available Feedstocks

A practical and efficient synthesis of this compound can be achieved from the commercially available starting material, 2-fluorotoluene . nih.gov This multi-step sequence involves bromination, oxidation, and reduction.

Step 1: Bromination of 2-Fluorotoluene

The first step is the dibromination of 2-fluorotoluene to yield 3,4-Dibromo-2-fluorotoluene . The fluorine atom is an ortho-, para-director. To achieve the desired 3,4-dibromo substitution pattern, a careful selection of brominating agents and reaction conditions is necessary. While direct bromination of 4-fluorotoluene (B1294773) has been shown to yield a mixture of 2-bromo- and 3-bromo-isomers, controlling the regioselectivity for dibromination can be complex. google.comprepchem.com A potential method involves using a brominating agent such as N-bromosuccinimide (NBS) with a catalyst, or elemental bromine with a Lewis acid. youtube.com

Step 2: Oxidation of 3,4-Dibromo-2-fluorotoluene

The methyl group of 3,4-Dibromo-2-fluorotoluene can be oxidized to an aldehyde to form 3,4-Dibromo-2-fluorobenzaldehyde . Several methods are available for the oxidation of benzylic methyl groups. researchgate.netorganic-chemistry.org A common method involves the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Alternatively, radical bromination of the methyl group with NBS followed by hydrolysis can yield the corresponding benzyl alcohol, which can then be oxidized to the aldehyde. researchgate.net

Step 3: Reduction of 3,4-Dibromo-2-fluorobenzaldehyde

The final step is the reduction of the aldehyde group of 3,4-Dibromo-2-fluorobenzaldehyde to the primary alcohol, yielding the target molecule. This is a standard transformation in organic synthesis.

Reductive Methodologies for Carbonyl Precursors (e.g., Aldehyde Reduction)

The reduction of the carbonyl group in the precursor, 3,4-Dibromo-2-fluorobenzaldehyde , is a critical step in the synthesis of this compound. A variety of reducing agents can be employed for this transformation, offering different levels of selectivity and reactivity. ugm.ac.idlibretexts.org

Commonly used reducing agents for the conversion of aldehydes to primary alcohols include:

Sodium borohydride (B1222165) (NaBH4): This is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. ugm.ac.idlibretexts.org It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent than NaBH4, LiAlH4 can also reduce aldehydes to primary alcohols. libretexts.org However, it is less selective and will also reduce other functional groups like esters and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Diisobutylaluminium hydride (DIBAL-H): This is another versatile reducing agent that can be used for the reduction of aldehydes.

Below is a table summarizing common reductive methodologies for aldehydes:

Reducing AgentSolventReaction ConditionsSelectivity
Sodium Borohydride (NaBH4)Methanol, EthanolRoom TemperatureHigh for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THF (anhydrous)0 °C to room temperatureLow (reduces many functional groups)
Diisobutylaluminium hydride (DIBAL-H)Toluene, Hexane (anhydrous)Low temperatures (e.g., -78 °C)Good for aldehydes and esters

Direct Halogenation Strategies for Aromatic Scaffolds (e.g., Bromination)

The introduction of bromine atoms onto the aromatic ring is a key step in the synthesis of this compound. Direct electrophilic bromination of a suitable precursor is a common strategy.

If starting from 2-fluorobenzaldehyde , direct dibromination could be attempted. However, the aldehyde group is a deactivating meta-director, while the fluorine atom is an activating ortho-, para-director. This can lead to a mixture of products and potential oxidation of the aldehyde group under harsh bromination conditions. researchgate.net A patent describes the bromination of 4-fluorobenzaldehyde (B137897) to yield 3-bromo-4-fluorobenzaldehyde (B1265969) using bromine and aluminum trichloride. A similar approach could be explored for 2-fluorobenzaldehyde, but would likely yield a mixture of isomers.

A more controlled approach involves the bromination of 2-fluorotoluene . The methyl group is an activating ortho-, para-director, similar to the fluorine atom. The bromination of 2-fluorotoluene with bromine in the presence of a catalyst like iron powder and iodine in acetic acid has been reported to produce a mixture of 2-bromo- and 3-bromo-4-fluorotoluene. google.comprepchem.com Achieving selective dibromination at the 3 and 4 positions would require careful optimization of reaction conditions.

Another strategy could involve starting with a pre-brominated, commercially available precursor and then introducing the fluoro and alcohol functionalities. For instance, starting with a dibromotoluene and then introducing the fluorine via a nucleophilic aromatic substitution or a Sandmeyer-type reaction could be a viable, albeit longer, route.

The table below summarizes some bromination reagents and their typical applications:

Brominating ReagentCatalyst/ConditionsSubstrate Type
Bromine (Br2)FeBr3 or AlCl3Activated and deactivated aromatic rings
N-Bromosuccinimide (NBS)Light or radical initiatorAllylic and benzylic positions
Bromine (Br2)Acetic acidActivated aromatic rings

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent. wikipedia.org

In the context of synthesizing this compound, a plausible synthetic route could commence with 2-fluorobenzyl alcohol. The hydroxyl group, or a protected form thereof, can act as a DMG. However, the fluorine atom itself is a potent ortho-directing group in aromatic metalation reactions. researchgate.net The high acidity of the C-H bond ortho to fluorine enhances its reactivity with metal centers. acs.org

A general approach would involve the protection of the alcohol functionality of 2-fluorobenzyl alcohol, followed by a two-step halogenation process.

Step 1: Initial Bromination

The first bromination can be achieved through electrophilic aromatic substitution. The fluorine atom directs the incoming electrophile to the para position, yielding 4-bromo-2-fluorobenzyl alcohol.

Step 2: Directed Ortho-Metalation and Second Bromination

The resulting 4-bromo-2-fluorobenzyl alcohol can then undergo directed ortho-metalation. The fluorine atom will direct the lithiation to the C3 position. Subsequent quenching of the aryllithium intermediate with a bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would install the second bromine atom at the 3-position, affording the target molecule after deprotection.

Alternatively, starting from a dibrominated precursor and introducing the fluorine atom is another viable strategy. For instance, 3,4-dibromotoluene (B1293573) could be a starting material.

Fluorination Methodologies in Aromatic Systems

The introduction of fluorine into an aromatic ring is a critical step in many synthetic sequences for fluorinated compounds. numberanalytics.com Several methods exist for aromatic fluorination, broadly categorized as nucleophilic and electrophilic fluorination. numberanalytics.comsigmaaldrich.com

Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is activated by electron-withdrawing groups. In the synthesis of this compound, a precursor such as 2-nitro-3,4-dibromotoluene could potentially undergo nucleophilic fluorination with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The nitro group can then be reduced and converted to the benzyl alcohol functionality.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine. numberanalytics.com These reagents can directly fluorinate electron-rich aromatic rings. A potential precursor like 3,4-dibromobenzyl alcohol could be subjected to electrophilic fluorination, although regioselectivity might be a challenge.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. Starting from 2-amino-3,4-dibromotoluene, diazotization followed by treatment with fluoroboric acid would yield the diazonium tetrafluoroborate salt, which upon heating would produce 2-fluoro-3,4-dibromotoluene. Subsequent benzylic oxidation would lead to the desired alcohol.

The choice of fluorination method depends heavily on the substrate, desired regioselectivity, and functional group tolerance. rsc.orgnih.gov

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for bond formation.

Role of Transition Metal Catalysis in C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. youtube.com

C-Br Bond Formation: Palladium-catalyzed bromination of aryl C-H bonds is a well-established method. A precursor like 2-fluorobenzyl alcohol could be subjected to directed C-H bromination using a palladium catalyst and a bromine source. The fluorine atom's directing effect would favor bromination at the ortho and para positions.

C-F Bond Formation: Transition metal-catalyzed fluorination has emerged as a significant area of research. organicreactions.orgscispace.com Palladium, copper, and silver complexes have been shown to catalyze the fluorination of aryl precursors, such as aryl halides or arylboronic acids, with various fluoride sources. scispace.comumich.edu For instance, a 2-amino-3,4-dibromobenzyl alcohol derivative could potentially be converted to the corresponding fluoride via a Sandmeyer-type reaction using a copper catalyst and a fluoride source.

Organocatalytic Approaches to Precursor Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various transformations. While direct organocatalytic synthesis of this compound might be challenging, organocatalysts can be employed in the synthesis of key precursors. For example, organocatalytic methods can be used for the enantioselective synthesis of chiral building blocks that could be further elaborated to the target molecule if a specific stereoisomer were desired.

Aerobic Oxidation Pathways Leading to Precursors

The oxidation of a methyl group on an aromatic ring to a primary alcohol is a common transformation in the synthesis of benzyl alcohols. Aerobic oxidation, using molecular oxygen as the oxidant, is a green and atom-economical approach. acs.orgnih.gov

Starting from 3,4-dibromo-2-fluorotoluene, a transition metal catalyst, often in conjunction with a co-catalyst, can facilitate the selective oxidation of the methyl group to the corresponding benzyl alcohol. acs.orgnih.govacs.org Various metal systems, including those based on cobalt, manganese, and copper, have been shown to be effective for the aerobic oxidation of toluenes. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make chemical processes more environmentally benign. mun.cawjpmr.com In the synthesis of this compound, several strategies can be employed to enhance its greenness:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle. mun.ca Reactions like additions and rearrangements generally have high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. acs.org For instance, using water or recyclable solvents and avoiding toxic heavy metals where possible.

Catalysis: The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste generation. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While challenging for a highly functionalized molecule like this compound, the long-term goal is to derive starting materials from renewable resources.

Solvent-Free or Environmentally Benign Solvent Systems

There is no available research data on the use of solvent-free or environmentally benign solvent systems for the synthesis of this compound.

Atom Economy and Reaction Efficiency Optimization

Due to the absence of any established synthetic protocol for this compound, there are no research findings to report regarding the optimization of atom economy or reaction efficiency for its production.

Reactivity Profiles and Derivatization Strategies of 3,4 Dibromo 2 Fluorobenzyl Alcohol

Transformations Involving the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group in 3,4-Dibromo-2-fluorobenzyl alcohol is amenable to a variety of standard organic reactions, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, capable of yielding either aldehydes or carboxylic acids depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org

To Aldehydes: The partial oxidation of a primary alcohol to an aldehyde requires careful selection of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. libretexts.org The reaction is typically performed in an anhydrous solvent to avoid the formation of the aldehyde hydrate, which is readily oxidized further. wikipedia.org

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize primary alcohols directly to carboxylic acids. libretexts.orgwikipedia.org These reactions often involve heating under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. libretexts.org A mixture of sodium bromide (NaBr) and Selectfluor has also been reported as an effective system for the oxidation of primary alcohols to carboxylic acids, often proceeding through an aldehyde intermediate. nih.gov

Table 1: Oxidation Reactions of this compound

Product Reagent(s) Conditions
3,4-Dibromo-2-fluorobenzaldehyde Pyridinium chlorochromate (PCC) Anhydrous solvent (e.g., CH₂Cl₂)
3,4-Dibromo-2-fluorobenzoic acid Potassium permanganate (KMnO₄) Alkaline aqueous solution, heat
3,4-Dibromo-2-fluorobenzoic acid Chromic acid (H₂CrO₄) Aqueous sulfuric acid, heat

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of an ether from a benzyl alcohol can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method. Acid-catalyzed dehydration can also lead to ether formation, though it is more suitable for symmetrical ethers.

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst (e.g., sulfuric acid), is a classic approach. For more sensitive substrates, the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) is often preferred.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can transform the alcohol into the corresponding benzyl chloride or bromide. These benzyl halides are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position.

Reactions at the Aromatic Ring Halogen Substituents

The two bromine atoms and one fluorine atom on the aromatic ring of this compound provide handles for further functionalization, primarily through cross-coupling and nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. Therefore, the bromine atoms in this compound are the most likely sites for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for forming carbon-carbon bonds to create biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov For this compound, selective coupling at one of the bromine positions could potentially be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The bromine at the 4-position is generally more reactive than the one at the 3-position due to reduced steric hindrance.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki-Miyaura coupling, the reaction would be expected to occur preferentially at the bromine positions of this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide under palladium catalysis. While less commonly cited for this specific substrate, it remains a viable strategy for the alkenylation of the aromatic ring at one of the bromine positions.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Biaryl derivative
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) Arylalkyne derivative
Heck Alkene Pd catalyst, Base Alkenylated aromatic derivative

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the treatment of an organic halide with an organometallic reagent, most commonly an organolithium species, to generate a new organometallic intermediate that can then react with a variety of electrophiles.

In the case of this compound, the presence of two bromine atoms and one fluorine atom on the aromatic ring presents opportunities for selective functionalization. The general order of reactivity for halogens in metal-halogen exchange reactions is I > Br > Cl > F. wikipedia.org Consequently, the bromine atoms are significantly more susceptible to exchange than the fluorine atom.

The regioselectivity of the metal-halogen exchange on the dibrominated ring is influenced by the electronic and steric effects of the substituents. The fluorine atom at the C2 position and the hydroxymethyl group at the C1 position both exert electronic effects on the adjacent bromine atoms at C3 and C4. The strong electron-withdrawing inductive effect of the fluorine atom would decrease the electron density at the ortho-position (C3), potentially making the C3-Br bond more susceptible to initial attack by a nucleophilic organolithium reagent. Conversely, the hydroxymethyl group can act as a directing group, especially after deprotonation by the organolithium reagent, which can influence the selectivity of the exchange.

A typical procedure for a metal-halogen exchange reaction on an aryl bromide involves the use of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to mitigate side reactions. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be trapped with a wide array of electrophiles.

Reagent ClassSpecific ElectrophileResulting Functional Group
CarbonylsAldehydes, KetonesSecondary/Tertiary Alcohols
Carbon DioxideCO2Carboxylic Acids
Alkyl HalidesIodomethane, Benzyl BromideAlkylated Aromatics
Silyl HalidesTrimethylsilyl ChlorideSilylated Aromatics
BoratesTrialkyl BoratesBoronic Acids/Esters

This table represents potential derivatizations of the aryllithium intermediate formed from this compound via metal-halogen exchange. The specific outcomes would depend on the regioselectivity of the initial exchange.

It is important to note that while the principles of metal-halogen exchange are well-established, specific experimental data for this compound is not extensively documented in publicly available literature. Therefore, the precise reaction conditions and regioselectivity would need to be determined empirically.

Reactivity Related to the Fluorine Substituent

The fluorine atom imparts unique chemical properties to aromatic rings, significantly influencing their reactivity and stability.

Influence of Fluorine on Aromatic Ring Reactivity and Stability

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the fluorine atom are the most affected by this deactivation.

In this compound, the fluorine at C2, along with the two bromine atoms, renders the aromatic ring electron-deficient. This reduced electron density enhances the stability of the aromatic ring towards oxidative degradation. However, it also makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position (ortho or para to a strong electron-withdrawing group).

Strategies for Further Fluorine Functionalization

Direct functionalization of an aromatic C-F bond is a challenging transformation due to its high strength. Unlike other halogens, fluorine is generally a poor leaving group in nucleophilic substitution reactions unless the aromatic ring is highly activated by strong electron-withdrawing groups.

Strategies for the functionalization of aromatic fluorine atoms often involve specialized reagents and reaction conditions. While direct nucleophilic substitution of the fluorine in this compound is unlikely under standard conditions, more advanced methods reported in the literature for C-F bond activation could potentially be applied. These can include:

Transition-metal-catalyzed reactions: Palladium, nickel, and other transition metals have been employed to catalyze the cleavage of C-F bonds, enabling cross-coupling reactions. acs.orgresearchgate.net These reactions often require specific ligands and reaction conditions to proceed efficiently.

Nucleophilic Aromatic Substitution (SNAr): While challenging, if the aromatic ring were further substituted with potent electron-withdrawing groups, SNAr at the fluorine position could become feasible. acs.org

It is crucial to recognize that the development of methods for C-F bond functionalization is an active area of research, and the application of these methods to a specific substrate like this compound would require dedicated investigation.

StrategyGeneral ApproachPotential Outcome
Transition-Metal CatalysisCross-coupling with boronic acids, amines, etc.Replacement of F with a new C-C or C-N bond
Nucleophilic Aromatic SubstitutionReaction with strong nucleophiles on a highly activated ringReplacement of F with a nucleophile (e.g., -OR, -NR2)

This table outlines general strategies for the functionalization of aromatic C-F bonds; their applicability to this compound is theoretical and would require experimental validation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 3,4 Dibromo 2 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

To fully assign the proton (¹H) and carbon (¹³C) signals and to establish the intricate bonding network of 3,4-Dibromo-2-fluorobenzyl alcohol, a combination of one-dimensional and two-dimensional NMR experiments is utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, the spectrum is expected to show signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region would display two distinct signals corresponding to the protons at positions 5 and 6 of the benzene (B151609) ring. The benzylic protons (CH₂) would appear as a doublet due to coupling with the hydroxyl proton (if not exchanged with the solvent), and the hydroxyl proton would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, seven distinct carbon signals are anticipated: four for the aromatic carbons (two of which are quaternary and bonded to the halogens and the fluorinated carbon), one for the carbon bearing the hydroxymethyl group, and one for the benzylic carbon.

Correlation SpectroscopY (COSY): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.ilyoutube.com In the COSY spectrum of this compound, a cross-peak would be expected between the aromatic protons at positions 5 and 6, confirming their adjacent relationship. Another correlation would be observed between the benzylic methylene protons and the hydroxyl proton, provided the hydroxyl proton is not rapidly exchanging.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the benzylic methylene protons would show a correlation to the signal of the benzylic carbon. Similarly, the aromatic proton signals would correlate to their respective attached carbon signals.

Correlations from the benzylic protons to the aromatic carbons C1, C2, and C6.

Correlations from the aromatic proton H5 to carbons C1, C3, and C4.

Correlations from the aromatic proton H6 to carbons C2 and C4.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. libretexts.orgresearchgate.net For this compound, a NOESY spectrum could show a correlation between the benzylic methylene protons and the aromatic proton at position 5, indicating their spatial closeness on the same side of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1-~138-
2-~158 (d, ¹JCF)-
3-~120 (d, ³JCF)-
4-~130-
5~7.6 (d)~132 (d, ⁴JCF)C1, C3, C4
6~7.4 (d)~115 (d, ²JCF)C2, C4
CH₂~4.7 (s)~60 (d, ³JCF)C1, C2, C6
OH~2.5 (br s)-CH₂

Note: Predicted chemical shifts are based on analogous structures and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 's' a singlet. J-coupling values are not predicted.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. huji.ac.ilazom.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection.

The ¹⁹F NMR spectrum provides a direct probe of the electronic environment around the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to the nature of the substituents on the aromatic ring. For this compound, the fluorine atom at position 2 is expected to resonate in a characteristic region for aryl fluorides. ucsb.edu Furthermore, the fluorine signal will exhibit coupling to the neighboring aromatic proton at position 6 (a three-bond coupling, ³JHF) and potentially a smaller four-bond coupling to the proton at position 5 (⁴JHF). These coupling patterns provide further confirmation of the substitution pattern on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value
Chemical Shift (δ)-110 to -130 ppm (relative to CFCl₃)
MultiplicityDoublet of doublets (dd)
Coupling Constants³J(F-H6) ≈ 8-10 Hz, ⁴J(F-H5) ≈ 4-6 Hz

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₅Br₂FO), the calculated monoisotopic mass can be compared to the experimentally measured exact mass to confirm the elemental composition with a high degree of confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₅Br₂FO
Calculated Monoisotopic Mass281.8691 u
Expected Ion in HRMS (e.g., [M+H]⁺)282.8769 u

Note: The calculated mass is for the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or a protonated molecule) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule.

For this compound, common fragmentation patterns in an electron ionization (EI) or electrospray ionization (ESI) source would likely involve:

Loss of the hydroxyl group (-OH) or water (-H₂O).

Cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion.

Loss of bromine atoms.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the identity of the compound.

Table 4: Plausible MS/MS Fragmentation of this compound ([M]⁺)

m/z of Fragment IonProposed Fragment Structure/Loss
264[M - H₂O]⁺
203[M - Br]⁺
185[M - Br - H₂O]⁺
124[M - 2Br]⁺
106[M - 2Br - H₂O]⁺
95[C₆H₄F]⁺

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of the target compound from any starting materials, byproducts, or other impurities, and for the quantitative assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose. rsc.orgnotulaebotanicae.ro

For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good separation. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Alternatively, gas chromatography can be used, particularly for assessing the presence of volatile impurities. A capillary column with a non-polar or moderately polar stationary phase would be appropriate, and detection can be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

The purity of the synthesized this compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A purity of >98% is often required for research and industrial applications.

Table 5: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Retention Time ~5-10 min (dependent on exact conditions)
Purity >98% (as determined by peak area %)

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main component from any process-related impurities and degradation products. jpionline.org

Method Parameters: A typical HPLC method for this compound would be developed using a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. jpionline.org Given the aromatic and halogenated nature of the analyte, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate) is effective. jpionline.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The detection wavelength would be set at a maximum absorbance value for the chromophore, likely around 220-260 nm. jpionline.org

Data Interpretation: The retention time of the major peak under defined conditions serves to identify the compound by comparison with a reference standard. The area of the peak is proportional to its concentration, allowing for the quantitative determination of purity. The "percent purity" is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. Any additional peaks represent impurities, which can be quantified relative to the main component.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase chromatography.
Gradient 0-2 min (70% A), 2-15 min (70-20% A), 15-20 min (20% A)To elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength. jpionline.org
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) for Volatile Samples and Impurity Profiling

While HPLC is suitable for the main compound, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile and semi-volatile impurities. ste-mart.comuctm.edu Impurity profiling is critical as even small amounts of unwanted chemicals can impact the quality of the final product. nih.gov Potential impurities in this compound could include residual starting materials, reagents from the synthesis, or by-products.

Synthesis and Potential Impurities: The synthesis of this compound likely involves the bromination of a fluorinated precursor, such as 2-fluorobenzaldehyde (B47322), followed by the reduction of the aldehyde group. A potential synthesis route for a similar compound, 3-bromo-4-fluorobenzaldehyde (B1265969), involves the bromination of 4-fluorobenzaldehyde (B137897). The subsequent reduction of the aldehyde to an alcohol is often achieved using a reducing agent like sodium borohydride (B1222165).

Based on these synthetic pathways, potential process-related impurities could include:

Starting Materials: Unreacted 2-fluorobenzaldehyde or a precursor.

Isomeric By-products: Other dibromo-fluoro-benzyl alcohol isomers formed during the bromination step.

Under- or Over-brominated Species: Monobromo-fluorobenzyl alcohol or tribromo-fluorobenzyl alcohol.

Residual Aldehyde: Unreduced 3,4-Dibromo-2-fluorobenzaldehyde.

Solvent Residues: Residual solvents used during synthesis and purification.

GC-MS Analysis: For analysis, a sample is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS). tdi-bi.com The temperature of the GC oven is ramped up to elute compounds in order of their boiling points. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound, which allows for positive identification of unknown impurities. ste-mart.com

Table 2: Potential Impurities in this compound and GC-MS Analysis

Potential ImpurityPotential SourceAnalytical Approach
3,4-Dibromo-2-fluorobenzaldehydeIncomplete reductionGC-MS can distinguish based on molecular weight and fragmentation pattern.
2-Fluorobenzyl alcoholIncomplete brominationLower retention time and molecular weight in GC-MS.
Isomeric Dibromofluorobenzyl alcoholsNon-selective brominationSimilar molecular weight, but different retention times in GC.
Residual Solvents (e.g., Toluene, THF)Synthesis/PurificationGC with a Flame Ionization Detector (FID) or MS (Headspace GC).

X-ray Crystallography for Absolute Structure Determination (if single crystals are obtained)

For this compound, obtaining a single crystal of suitable quality is a prerequisite. This is often achieved by slow evaporation of a solvent from a saturated solution of the pure compound. nih.gov If successful, the analysis would confirm:

The substitution pattern of the bromine and fluorine atoms on the benzene ring.

The conformation of the hydroxymethyl group (-CH₂OH) relative to the plane of the ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

While no published crystal structure for this compound currently exists, this method remains the gold standard for absolute structure determination in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the spectra would be expected to show characteristic bands for the O-H, C-H, C-O, C-F, C-Br, and aromatic C=C bonds. The analysis can be guided by studies of similar molecules, such as 3,4-dichlorobenzyl alcohol. nih.gov

Expected Spectral Features:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, often broadened due to hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂OH group appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: A series of sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ range.

C-F Stretch: A strong band in the FT-IR spectrum, typically between 1000-1400 cm⁻¹, corresponds to the C-F bond.

C-Br Stretch: The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and C-F stretches are strong in the IR, the symmetric aromatic ring vibrations and C-Br bonds often give strong signals in the Raman spectrum. nih.gov

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Method
O-H Stretch3200-3600FT-IR (Broad)
Aromatic C-H Stretch3050-3150FT-IR, Raman
Aliphatic C-H Stretch2850-2960FT-IR, Raman
Aromatic C=C Stretch1400-1600FT-IR, Raman
-CH₂- Bend1440-1480FT-IR
C-F Stretch1150-1250FT-IR (Strong)
C-O Stretch1000-1050FT-IR
C-Br Stretch500-650Raman (Strong), FT-IR

Computational and Theoretical Investigations of 3,4 Dibromo 2 Fluorobenzyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric and electronic properties of molecules like 3,4-Dibromo-2-fluorobenzyl alcohol. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

The electron-withdrawing nature of the two bromine atoms and the fluorine atom is expected to significantly influence the electron density distribution across the benzene (B151609) ring and the benzylic group. This would result in a lower energy HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol, affecting its behavior in chemical reactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound.
PropertyDescriptionPredicted Influence of Substituents
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Lowered by the electron-withdrawing Br and F atoms, indicating reduced nucleophilicity.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lowered by the electron-withdrawing Br and F atoms, indicating increased electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; relates to chemical stability and reactivity.Potentially narrowed, suggesting higher reactivity compared to less substituted analogues.
Electron DensityDistribution of electrons within the molecule.Polarized towards the electronegative F and Br atoms; depletion of electron density on the aromatic ring.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides a robust framework for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental data is the ultimate arbiter, predicted spectra are invaluable for assigning signals and understanding the electronic environment of each nucleus. The PubChem database provides computed properties for a similar compound, 3,5-Dibromo-2-fluorobenzyl alcohol, which can serve as a reference. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound. (Conceptual)
AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
-CH2OH~4.7~60
-OHVariable (dependent on solvent and concentration)-
C1-~135 (ipso to CH2OH)
C2-F-~158 (JC-F coupling)
C3-Br-~115
C4-Br-~120
C5-H~7.8~133
C6-H~7.5~128

Reaction Mechanism Elucidation for Synthesis and Derivatization

Understanding the pathways through which a molecule is formed and undergoes further reactions is fundamental to synthetic chemistry. Computational methods can map out these reaction mechanisms, providing insights that are often difficult to obtain experimentally.

Transition State Analysis of Key Reaction Steps

A plausible synthetic route to this compound involves the reduction of the corresponding 3,4-dibromo-2-fluorobenzaldehyde. Transition state analysis can be used to study the key steps of this reduction, for example, using a reducing agent like sodium borohydride (B1222165). By calculating the structure and energy of the transition state, chemists can understand the activation energy of the reaction and the factors that influence its rate. For enzymatic reactions involving benzyl alcohol derivatives, transition state analysis has been used to understand the mechanism of hydride transfer.

Energy Profiles of Synthetic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a synthetic pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For the synthesis of this compound, an energy profile would reveal whether the reaction is exothermic or endothermic and would highlight the rate-determining step.

Table 3: Conceptual Energy Profile for the Reduction of 3,4-Dibromo-2-fluorobenzaldehyde.
Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1Reactants (Aldehyde + Reductant)0Starting materials.
2Transition State 1+15Hydride transfer to the carbonyl carbon.
3Intermediate (Alkoxide)-10Formation of the alkoxide intermediate.
4Transition State 2-5Protonation of the alkoxide.
5Products (Alcohol + Byproducts)-25Final products.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with other molecules are critical to its physical and biological properties. Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms and the nature of the non-covalent interactions that stabilize these structures.

The presence of an ortho-fluorine atom allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. researchgate.net This interaction can significantly influence the conformational preference of the hydroxymethyl group. Studies on ortho-halogenated benzyl alcohols have shown that they can exist in different low-energy conformations, including chiral and achiral forms. rsc.orgrsc.org The balance between these conformers is dictated by a combination of steric effects, electrostatic interactions, and weak hydrogen bonds. researchgate.netrsc.orgrsc.org

Table 4: Potential Stable Conformers of this compound and Key Interactions.
ConformerKey Dihedral Angle (C-C-O-H)Dominant Intramolecular InteractionRelative Stability
Gauche (syn)~60°Intramolecular O-H···F hydrogen bond.Likely the most stable conformer.
Gauche (anti)~-60°Weaker C-H···O interactions.Less stable than the syn conformer.
Planar (trans)180°Steric repulsion between the OH group and the aromatic ring.Likely a higher energy conformer or transition state.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational space of this compound is primarily defined by the rotational freedom around the C(ipso)-C(α) bond and the C(α)-O bond. For substituted benzyl alcohols, different conformations such as proximal, distal, and chelated gauche forms are considered. researchgate.net The presence of bulky bromine atoms at the 3 and 4 positions and a highly electronegative fluorine atom at the 2-position (ortho to the hydroxymethyl group) will significantly influence the energetically favorable conformations.

Theoretical studies on ortho-halogenated benzyl alcohols have shown that the conformational landscapes are strongly influenced by the presence of the ortho-halogen atom. nih.govrsc.org These studies, often employing Density Functional Theory (DFT) and ab initio methods, reveal the existence of multiple stable conformers. nih.gov For instance, in ortho-halogenated benzyl alcohols, a chiral conformation featuring an intramolecular hydrogen bond between the hydroxyl group and the ortho-halogen (OH···X) is often found to be the most stable. rsc.orgrsc.org Additionally, an achiral conformation, where the C-O bond is pseudo-planar with the aromatic ring, can also be present and is sometimes close in energy. rsc.org

For this compound, an MD simulation would likely reveal a dynamic equilibrium between several key conformers. The relative populations of these conformers would be determined by the interplay of steric hindrance from the bromine atoms and the intramolecular interactions involving the fluorine and hydroxyl groups. The simulation would allow for the visualization of transitions between these states and the calculation of the free energy landscape, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in different environments.

Dihedral AngleDescriptionExpected Influence of Substituents
Φ (Cortho-Cipso-Cα-O) Defines the orientation of the hydroxymethyl group relative to the benzene ring.Steric clashes with the ortho-fluorine and meta-bromine atoms will create significant rotational barriers, favoring specific staggered conformations.
χ (Cipso-Cα-O-H) Describes the orientation of the hydroxyl hydrogen.This angle will be strongly influenced by the potential for intramolecular hydrogen bonding with the ortho-fluorine atom.

Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions, particularly hydrogen bonds and halogen bonds, play a crucial role in determining the structure, stability, and molecular recognition properties of halogenated compounds. nih.govnih.gov In this compound, both types of interactions are expected to be significant.

Hydrogen Bonding:

The primary hydrogen bond donor in this compound is the hydroxyl (-OH) group. The primary acceptor for an intramolecular hydrogen bond is the ortho-fluorine atom.

Intramolecular OH···F Hydrogen Bonding: Computational analyses of ortho-fluorinated benzyl alcohols have demonstrated the stabilizing effect of an intramolecular OH···F hydrogen bond. nih.gov This interaction influences the conformational preference of the hydroxymethyl group and increases the hydrogen-bond acidity of the hydroxyl group compared to non-fluorinated analogues. nih.gov The formation of this bond would favor a conformation where the hydroxyl group is oriented towards the fluorine atom. nih.gov

Intermolecular Hydrogen Bonding: In condensed phases, the hydroxyl group can participate in intermolecular hydrogen bonds, acting as both a donor and an acceptor. The increased acidity of the OH group due to the ortho-fluorine suggests that it will be a stronger hydrogen bond donor in interactions with other molecules. nih.gov

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.govnih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

In this compound, the two bromine atoms are potential halogen bond donors.

Intramolecular Halogen Bonding: While less common than hydrogen bonding, weak intramolecular interactions involving the bromine atoms and the π-system of the benzene ring or the oxygen of the hydroxyl group might occur, further influencing the conformational stability.

Intermolecular Halogen Bonding: The bromine atoms at the 3 and 4 positions can form intermolecular halogen bonds with electron-rich atoms (e.g., oxygen, nitrogen) of neighboring molecules. rsc.org This directional interaction is a key factor in crystal engineering and molecular recognition. rsc.org The fluorine atom, being highly electronegative, does not typically form halogen bonds in the same manner as bromine and iodine; instead, it is more likely to act as a hydrogen bond acceptor. consensus.app

It is also noteworthy that halogen atoms can act as hydrogen bond acceptors. Studies have shown that interactions between halogens and hydrogen bond donors are significant and can be comparable in strength to canonical hydrogen bonds, often with a preference for perpendicular C-X···H orientations. researchgate.net Therefore, the bromine and fluorine atoms in this compound could also accept hydrogen bonds from other molecules in a condensed phase.

The interplay between these intramolecular and intermolecular forces dictates the supramolecular assembly and ultimately the material properties of this compound.

Interaction TypeDonorAcceptorSignificance
Intramolecular Hydrogen Bond -OHortho-FStabilizes specific conformations, increases OH acidity. nih.gov
Intermolecular Hydrogen Bond -OHExternal Lewis BaseKey for solvation and crystal packing.
Intermolecular Halogen Bond -BrExternal Lewis BaseDirectional interaction important for molecular recognition and crystal engineering. rsc.orgnih.gov
Intermolecular Hydrogen Bond External H-bond Donor-Br, -FContributes to the overall lattice energy in the solid state. researchgate.net

Strategic Role of 3,4 Dibromo 2 Fluorobenzyl Alcohol As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The densely functionalized aromatic core of 3,4-Dibromo-2-fluorobenzyl alcohol makes it an intriguing starting material for the synthesis of pharmacologically active molecules. The presence of two bromine atoms and a fluorine atom can profoundly influence the physicochemical properties of resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific examples detailing the use of this compound in medicinal chemistry are not widely reported, the utility of similar halogenated benzyl (B1604629) derivatives is well-documented. For instance, a United States patent describes the use of a related compound, 3,5-dibromo-2-fluorobenzyl bromide , in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases like obesity. googleapis.com This suggests that the 3,4-dibromo-2-fluoro-substituted phenyl moiety could be a valuable pharmacophore or a key intermediate in the development of new therapeutic agents.

Construction of Heterocyclic Systems Utilizing this compound

Heterocyclic structures are at the heart of a vast number of pharmaceuticals. The reactive sites on this compound provide several avenues for the construction of fused or substituted heterocyclic systems. The benzyl alcohol can be oxidized to the corresponding aldehyde, which can then participate in condensation reactions with various nucleophiles to form heterocycles. Furthermore, the bromine atoms can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents or to form new rings.

Although direct evidence for the use of this compound in this context is scarce, the general strategies are well-established for other halogenated aromatic building blocks.

Incorporation into Aromatic Ring Systems of Advanced Synthetic Targets

The dibromo substitution pattern on this compound allows for sequential and site-selective functionalization, making it a valuable precursor for complex aromatic systems. One bromine atom could be selectively reacted, leaving the other for a subsequent transformation. This stepwise approach is crucial in the total synthesis of natural products and other advanced synthetic targets where precise control over the introduction of functional groups is paramount. The fluorine atom also serves as a useful spectroscopic probe (¹⁹F NMR) to monitor reaction progress and for structural elucidation.

Utility in the Synthesis of Agrochemical Intermediates

Fluorinated and brominated organic compounds are frequently used in the agrochemical industry due to their enhanced biological activity and metabolic stability. A European patent for the preparation of 3-bromo-4-fluorobenzyl alcohol highlights its application as an intermediate in the production of insecticides. google.com This established use of a closely related isomer strongly suggests that this compound could also serve as a valuable intermediate for the synthesis of novel pesticides and herbicides. The specific substitution pattern of the title compound could lead to new agrochemicals with improved efficacy or a different spectrum of activity.

Stereoselective Applications in Chiral Compound Synthesis

The benzyl alcohol functionality of this compound opens the door to stereoselective transformations. While the starting material itself is achiral, its derivatives can be involved in asymmetric reactions. For example, oxidation to the corresponding benzaldehyde (B42025) would provide a substrate for stereoselective reduction to a chiral alcohol, or for asymmetric addition reactions to the carbonyl group.

Emerging Research Directions and Future Perspectives for 3,4 Dibromo 2 Fluorobenzyl Alcohol

Novel Synthetic Methodologies and Process Intensification

The efficient and scalable synthesis of 3,4-Dibromo-2-fluorobenzyl alcohol is a prerequisite for its widespread investigation and application. While specific literature on its synthesis is scarce, established methodologies for analogous compounds provide a clear roadmap for future research. A plausible and efficient synthetic pathway would likely involve the reduction of a suitable precursor, such as 3,4-Dibromo-2-fluorobenzaldehyde.

Traditional reduction methods often rely on stoichiometric metal hydride reagents. However, the future of fine chemical synthesis is increasingly focused on process intensification—a strategy to make chemical manufacturing smaller, safer, and more efficient. numberanalytics.comaiche.orgosf.io This can be achieved through various techniques, including the use of microreactors, flow chemistry, and novel catalytic systems. numberanalytics.comacs.org

Table 1: Comparison of Potential Synthetic Methods for this compound

MethodPrecursorReagents/CatalystAdvantagesDisadvantages
Catalytic Hydrogenation 3,4-Dibromo-2-fluorobenzaldehydeH₂, Pd/C or other heterogeneous catalystsHigh atom economy, cleaner process, potential for catalyst recycling.May require optimization to prevent dehalogenation.
Transfer Hydrogenation 3,4-Dibromo-2-fluorobenzaldehydeFormic acid, isopropanolMilder conditions, avoids high-pressure H₂.Generates stoichiometric byproducts.
Flow Chemistry Reduction 3,4-Dibromo-2-fluorobenzaldehydeImmobilized borohydride (B1222165) reagentsEnhanced safety, precise control over reaction parameters, potential for automation. beilstein-journals.orgHigher initial setup cost.

Future research will likely focus on developing catalytic and flow-based reduction processes for 3,4-Dibromo-2-fluorobenzaldehyde to produce the target alcohol with high yield and purity, minimizing waste and energy consumption. researchgate.net

Exploration of Unconventional Reactivity Patterns

The electronic properties of this compound, dictated by its unique substitution pattern, open avenues for exploring unconventional reactivity. The interplay between the electron-withdrawing inductive effects of the halogens and the potential for resonance stabilization can lead to novel chemical transformations. stackexchange.com

Conversely, the electron-deficient nature of the aromatic ring could render it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the halogens. nih.govacs.org Research could focus on displacing one of the bromine atoms with various nucleophiles to generate a library of new, highly functionalized compounds. The benzyl (B1604629) alcohol moiety itself can be a reactive handle, for instance, in etherification or esterification reactions, or it can be oxidized back to the aldehyde for further transformations. researchgate.net

Advancements in Automated Synthesis and High-Throughput Experimentation

The development of novel reactions and applications for this compound can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid screening of a wide array of reaction conditions, catalysts, and substrates, which is particularly advantageous when exploring the reactivity of a new molecule. digitellinc.comresearchgate.net

An automated flow synthesis platform could be employed to systematically investigate the reactivity of the benzylic alcohol group or the aromatic ring. acs.org For example, a library of catalysts could be screened in a parallel flow reactor setup to identify optimal conditions for a specific transformation, such as a cross-coupling reaction at one of the C-Br bonds. This approach not only speeds up the discovery process but also minimizes material consumption.

Potential for Integration into Supramolecular Assemblies or Covalent Organic Frameworks

The rigid structure and the presence of multiple halogen atoms make this compound an intriguing candidate for the construction of supramolecular assemblies and as a building block for covalent organic frameworks (COFs). bohrium.comacs.orgnih.govrsc.orgrsc.org

In supramolecular chemistry, the bromine and fluorine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures. acs.orgnih.gov The interplay of halogen bonding with other interactions, such as π-π stacking, could lead to the formation of novel liquid crystals or gel-phase materials. researchgate.netnih.gov The fluorine atom, in particular, can significantly influence the electronic properties of the aromatic ring, thereby modulating these interactions. bg.ac.rsrsc.org

As a building block for COFs, this compound could be functionalized, for example, by converting the alcohol to an amine or a boronic acid, to create a "linker" molecule. bohrium.com The high degree of halogenation would impart specific properties to the resulting COF, such as enhanced thermal stability or a high affinity for certain guest molecules. The precise positioning of the halogens could be used to template the growth of the framework and to create pores with specific chemical environments.

Table 2: Potential Functionalization of this compound for COF Synthesis

Functional GroupPotential ReactionResulting Linker Type
Amine Oxidation to aldehyde, then reductive aminationAmine Linker
Boronic Acid Conversion to aryl halide, then Miyaura borylationBoronic Acid Linker
Carboxylic Acid Oxidation of the benzyl alcoholCarboxylic Acid Linker

Multidisciplinary Research Collaborations Leveraging its Unique Structural Features

The unique combination of functional groups in this compound makes it a versatile platform for multidisciplinary research. Its potential applications could span from materials science to medicinal chemistry.

Fluorinated and polyhalogenated aromatic compounds are of significant interest in the development of pharmaceuticals and agrochemicals, as the inclusion of halogens can dramatically alter a molecule's biological activity and metabolic stability. Current time information in Pasuruan, ID. The title compound could serve as a scaffold for the synthesis of new bioactive molecules.

In materials science, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as functional additives in polymers. The high bromine content also suggests potential as a flame retardant.

The exploration of these diverse applications will necessitate collaborations between synthetic chemists, materials scientists, computational chemists, and biologists to fully unlock the potential of this intriguing molecule.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dibromo-2-fluorobenzyl alcohol, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves halogenation and reduction. For example, bromination of 2-fluorobenzyl alcohol derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation for regioselectivity). Sequential bromination at positions 3 and 4 may require temperature modulation (e.g., 0–25°C) to avoid over-bromination. Reduction of intermediate aldehydes or ketones (if formed) can be achieved with NaBH₄ or LiAlH₄. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents). Solvent polarity (e.g., DCM vs. CCl₄) impacts regioselectivity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Fluorine coupling (²J, ³J) in ¹H NMR and chemical shifts near δ 4.6–5.0 ppm confirm the benzyl alcohol group. Bromine substituents deshield adjacent carbons in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization validates molecular ion peaks (expected m/z ≈ 281–283 for [M+H]⁺).
    • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, particularly C-Br (1.89–1.93 Å) and C-F (1.34 Å). Twinning or disorder may require data collection at low temperatures (100 K) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (PPM monitoring recommended) and skin contact due to potential halogenated compound toxicity.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Label containers with hazard warnings (e.g., "Corrosive," "Irritant") per GHS standards .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : Bromine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack, while fluorine’s inductive (-I) effect deactivates specific positions. Computational studies (DFT, B3LYP/6-311+G(d,p)) predict preferential substitution at the para position to fluorine due to resonance stabilization.
  • Experimental Validation : React with NaN₃ in DMF at 80°C; monitor azide substitution via IR (2100 cm⁻¹, N₃ stretch) and HPLC .

Q. Can computational modeling predict the compound’s stability under varying pH and solvent conditions?

  • Approach : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess solvation effects. pKa prediction tools (e.g., ACD/Labs) estimate the alcohol group’s acidity (pKa ~12–14).
  • Validation : Compare experimental stability (HPLC purity after 24h in buffer solutions) with simulated degradation pathways .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

  • Applications : Serve as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example, coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives with potential pharmacological activity .
  • Case Study : Conversion to 3,4-dibromo-2-fluorobenzyl chloride (SOCl₂, pyridine) enables amide bond formation with amino acids for protease inhibitor development .

Q. How can contradictory data on halogen substituent reactivity be resolved in cross-coupling reactions?

  • Analysis : Compare kinetic studies (e.g., Hammett plots) of bromine vs. chlorine analogs. Conflicting reports may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (Pd vs. Cu).
  • Resolution : Design a matrix of reactions varying catalysts (PdCl₂, CuI), ligands (BINAP, PPh₃), and solvents. Use GC-MS to quantify intermediates and byproducts .

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Feasible Synthetic Routes

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3,4-Dibromo-2-fluorobenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.